

Physical and chemical characteristics of 2-(5nitro-1H-indol-3-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(5-nitro-1H-indol-3-yl)acetonitrile

Cat. No.: B017096

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Technical Guide: 2-(5-nitro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-nitro-1H-indol-3-yl)acetonitrile is a heterocyclic organic compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs. The presence of a nitro group at the 5-position of the indole ring and a nitrile group in the side chain at the 3-position suggests potential for diverse chemical reactivity and biological activity. This document provides a comprehensive overview of the available physical, chemical, and potential biological characteristics of this compound, intended to support research and development efforts.

Chemical and Physical Characteristics

The fundamental physicochemical properties of **2-(5-nitro-1H-indol-3-yl)acetonitrile** are summarized below. It is important to note that while some data is experimentally determined, other values may be predicted and should be confirmed through empirical testing.



Property	Value	Source
IUPAC Name	2-(5-nitro-1H-indol-3- yl)acetonitrile	N/A
CAS Number	6952-13-2	[1][2]
Molecular Formula	C10H7N3O2	N/A
Molecular Weight	201.18 g/mol	N/A
Appearance	Yellow Solid	[2]
Melting Point	187-189 °C	[2]
Boiling Point	238.5 °C (Predicted or at reduced pressure)	[2]
Solubility	Data not available. Expected to have some solubility in polar organic solvents like DMSO, DMF, and acetone based on its structure.	N/A

Spectral Data

Detailed experimental spectral data for **2-(5-nitro-1H-indol-3-yl)acetonitrile** is not widely available in the public domain. However, based on the known spectra of related indole derivatives, the following characteristic signals can be anticipated. Researchers should perform their own spectral analysis for definitive characterization.



Technique	Expected Observations
¹ H NMR	Signals corresponding to the indole ring protons, with characteristic shifts influenced by the electron-withdrawing nitro group. A singlet for the methylene (-CH ₂ -) protons adjacent to the nitrile group is also expected. The aromatic region would likely show complex splitting patterns.
¹³ C NMR	Resonances for the ten carbon atoms, including the indole ring carbons, the methylene carbon, and the nitrile carbon. The chemical shifts of the aromatic carbons will be significantly affected by the nitro substituent.
Mass Spectrometry	A molecular ion peak (M+) corresponding to the molecular weight of 201.18. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the acetonitrile side chain.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the N-H stretch of the indole, C≡N stretch of the nitrile, and symmetric and asymmetric stretches of the nitro group.

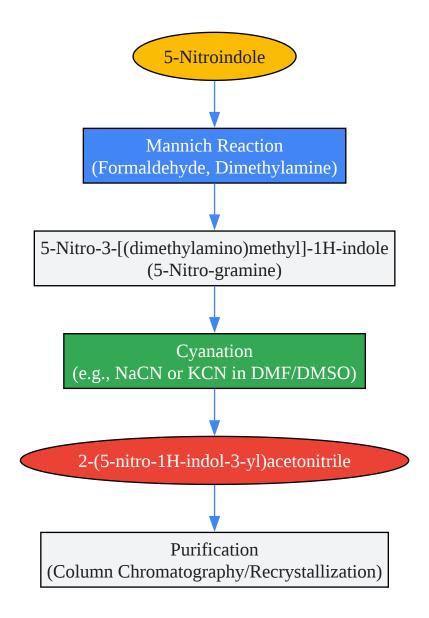
Experimental Protocols

A specific, validated synthesis protocol for **2-(5-nitro-1H-indol-3-yl)acetonitrile** is not readily available in published literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of similar indole-3-acetonitrile derivatives. The following is a generalized, hypothetical protocol based on the reaction of a gramine derivative with a cyanide salt.

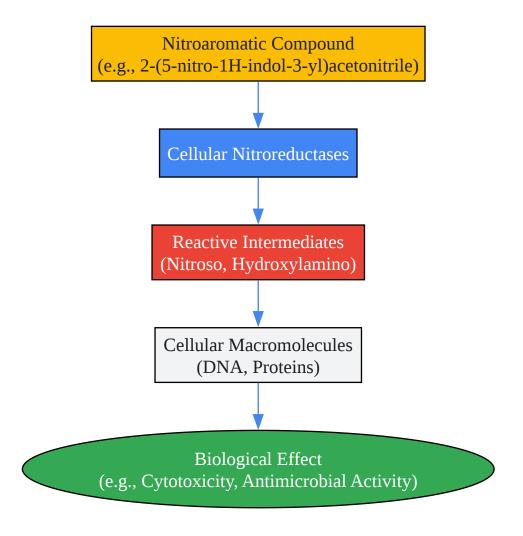
Hypothetical Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile

This proposed workflow starts from the commercially available 5-nitroindole.









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References

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- To cite this document: BenchChem. [Physical and chemical characteristics of 2-(5-nitro-1H-indol-3-yl)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:



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